molecular formula C12H11NO3S B6285855 3-HYDROXY-5-(4-METHYLSULFONYLPHENYL)PYRIDINE CAS No. 1258616-12-4

3-HYDROXY-5-(4-METHYLSULFONYLPHENYL)PYRIDINE

Cat. No.: B6285855
CAS No.: 1258616-12-4
M. Wt: 249.29 g/mol
InChI Key: FDPWXELEKURJBY-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(4-methylsulfonylphenyl)pyridine is a high-purity organic intermediate of significant interest in scientific research, particularly in the field of agrochemical discovery. Its molecular structure, which incorporates a pyridine ring linked to a methylsulfonylphenyl group, is a key scaffold found in compounds with documented biological activity. Research into similar phenylpyridine derivatives has demonstrated notable herbicidal activity against various grass and broadleaf weeds, suggesting its potential as a valuable building block for the synthesis of novel crop protection agents . The methylsulfonyl group is a privileged motif in medicinal and agricultural chemistry, often contributing to favorable biological activity and physicochemical properties. This compound is strictly For Research Use Only and is intended for laboratory investigations by qualified scientists. It is not intended for diagnostic, therapeutic, or any personal use. Researchers can utilize this chemical as a key intermediate to develop and study new active molecules, leveraging its structural features to explore structure-activity relationships and optimize biological efficacy .

Properties

IUPAC Name

5-(4-methylsulfonylphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-17(15,16)12-4-2-9(3-5-12)10-6-11(14)8-13-7-10/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPWXELEKURJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683116
Record name 5-[4-(Methanesulfonyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258616-12-4
Record name 5-[4-(Methanesulfonyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Traditional Mercury-Mediated Sulfonation and Hydrolysis

Early synthetic routes for hydroxypyridine derivatives often relied on mercury-mediated sulfonation. In one method, pyridine is treated with mercury sulfate in fuming sulfuric acid at 210–220°C to yield pyridine-3-sulfonic acid, which undergoes alkaline hydrolysis to form 3-hydroxypyridine . While this approach demonstrates the feasibility of introducing sulfonic acid groups, the use of toxic mercury reagents and extreme reaction conditions limits its applicability for sensitive substrates like 3-hydroxy-5-(4-methylsulfonylphenyl)pyridine.

Mechanistic Considerations :

  • Sulfonation : Electrophilic substitution at the pyridine C-3 position is facilitated by the electron-withdrawing effect of the nitrogen atom, directing sulfonation to the meta position .

  • Hydrolysis : Alkaline conditions (e.g., molten NaOH at 250°C) cleave the sulfonic acid group, yielding the hydroxyl substituent .

Limitations :

  • Mercury contamination and hazardous waste generation.

  • Poor compatibility with pre-existing sulfonyl groups due to harsh acidic conditions.

Cross-Coupling Strategies Using Halogenated Pyridine Intermediates

Modern approaches leverage transition metal-catalyzed cross-coupling reactions to introduce the 4-methylsulfonylphenyl group. A representative pathway involves:

  • Halogenation : 5-Bromo-3-hydroxypyridine is prepared via directed ortho-lithiation of 3-hydroxypyridine followed by bromination.

  • Suzuki-Miyaura Coupling : Reaction of 5-bromo-3-hydroxypyridine with 4-methylsulfonylphenylboronic acid using Pd(PPh₃)₄ as a catalyst .

Optimized Conditions :

  • Solvent: Dimethoxyethane (DME)/H₂O (3:1).

  • Base: Na₂CO₃.

  • Temperature: 80°C for 12 hours.

  • Yield: 72–85% .

Advantages :

  • High regioselectivity and functional group tolerance.

  • Scalable under mild conditions.

Isoxazolopyridine Ring Cleavage for Hydroxyl Group Introduction

A novel method adapted from isoxazolopyridine chemistry involves the synthesis of 3-hydroxypicolinonitrile precursors, which are subsequently functionalized. Key steps include:

  • Isoxazolopyridine Formation : Cyclization of 4-propargylaminoisoxazoles under Au(I) catalysis to form isoxazolopyridines .

  • N–O Bond Cleavage : Treatment with K₂CO₃ in methanol at 60°C generates 3-hydroxypicolinonitriles .

  • Functionalization : The nitrile group is hydrolyzed to a carboxylic acid and decarboxylated to yield 3-hydroxypyridine derivatives.

Data Table 1 : Yields of Isoxazolopyridine-Derived Intermediates

SubstrateProductYield (%)
8a 5a 89
8b 5b 78

Application to Target Compound :
The 4-methylsulfonylphenyl group can be introduced via Sonogashira coupling at the propargyl stage prior to cyclization, enabling modular synthesis .

Diazotization and Functional Group Interconversion

Diazotization-based methods, inspired by the synthesis of 5-chloro-2,3-dihydroxypyridine , offer an alternative route:

  • Diazotization of 3-Amino-5-(4-methylsulfonylphenyl)pyridine : Treatment with NaNO₂/HCl at -10°C generates a diazonium intermediate.

  • Hydrolysis : Heating the diazonium salt in aqueous H₂SO₄ yields the hydroxyl group at position 3 .

Critical Parameters :

  • Temperature control (-10°C to 5°C) to prevent side reactions.

  • Use of stabilizers (e.g., CuSO₄) to enhance diazonium salt stability.

Yield : 65–70% after purification .

Modern Green Chemistry Approaches

To address environmental concerns, recent efforts focus on mercury-free sulfonation and catalytic hydroxylation:

  • Electrophilic Sulfonation : Using SO₃·DMSO complexes in dichloromethane at 0°C to introduce sulfonic acid groups.

  • Photocatalytic Hydroxylation : Visible-light-driven oxidation of 3-aminopyridine derivatives using TiO₂ catalysts.

Advantages :

  • Eliminates toxic reagents.

  • Higher atom economy (e.g., 92% efficiency for photocatalytic steps) .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyridine ring undergoes electrophilic substitution at activated positions. Bromination and nitration are particularly notable:

Reaction TypeConditionsProductYieldSource
BrominationBr₂ (0.4 M in DCM), 0°C3-Hydroxy-5-(4-methylsulfonylphenyl)-2-bromopyridine78%
NitrationHNO₃/H₂SO₄, 50°C3-Hydroxy-5-(4-methylsulfonylphenyl)-4-nitropyridine65%

The hydroxyl group at position 3 strongly activates the pyridine ring, directing electrophiles to positions 2 and 4. Bromination proceeds regioselectively at position 2 due to steric hindrance from the bulky methylsulfonylphenyl group .

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates nucleophilic substitution under specific conditions:

SubstrateReagentConditionsProductYieldSource
2-Bromo derivativeNH₃ (g), CuI, 100°C3-Hydroxy-5-(4-methylsulfonylphenyl)-2-aminopyridine82%
4-Nitro derivativeKHS, DMF, 120°C3-Hydroxy-5-(4-methylsulfonylphenyl)-4-mercaptopyridine68%

Amination and thiolation demonstrate the utility of halogen or nitro groups as leaving groups. Copper catalysis enhances amination efficiency.

O-Functionalization of the Hydroxyl Group

The phenolic -OH group participates in alkylation and acylation:

Reaction TypeReagentConditionsProductYieldSource
AlkylationCyclopropylmethyl bromide, K₂CO₃, DMF80°C, 2 hr3-(Cyclopropylmethoxy)-5-(4-methylsulfonylphenyl)pyridine89%
AcylationAcetic anhydride, pyridineRT, 12 hr3-Acetoxy-5-(4-methylsulfonylphenyl)pyridine95%

Alkylation avoids hazardous bases like NaH by using K₂CO₃ in polar aprotic solvents . Acylation proceeds quantitatively under mild conditions .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Coupling TypePartnerCatalyst SystemProductYieldSource
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, K₂CO₃, DME3-Hydroxy-5-(4-methylsulfonylphenyl)-2-phenylpyridine76%
Buchwald-HartwigBenzylaminePd₂(dba)₃, Xantphos3-Hydroxy-5-(4-methylsulfonylphenyl)-2-(benzylamino)pyridine81%

Coupling reactions require halogenation at position 2 or 4 as a prerequisite. The methylsulfonyl group remains inert under these conditions .

Oxidation and Reduction

Controlled redox reactions modify the sulfonyl group and hydroxyl functionality:

Reaction TypeReagentConditionsProductYieldSource
Sulfone reductionZn/HClReflux, 6 hr3-Hydroxy-5-(4-methylthiophenyl)pyridine45%
Hydroxyl oxidationMnO₂, CHCl₃RT, 24 hr3-Oxo-5-(4-methylsulfonylphenyl)pyridine63%

Reduction of the sulfonyl group to thioether is low-yielding but feasible. Oxidation of the hydroxyl group to a ketone requires strong oxidants .

Complexation and Chelation

The hydroxyl and pyridine nitrogen serve as ligands for metal coordination:

Metal IonSolventComplex StructureStability Constant (log β)Source
Cu(II)Ethanol[Cu(L)₂(H₂O)₂]⁺8.2
Fe(III)Acetonitrile[Fe(L)₃]³⁺10.5

Coordination chemistry studies reveal potential catalytic or therapeutic applications, particularly with transition metals .

Key Mechanistic Insights:

  • Regioselectivity in Electrophilic Substitution : Steric effects from the 4-methylsulfonylphenyl group dominate over electronic effects, favoring substitution at position 2 .

  • Base Sensitivity : Alkylation reactions require mild bases (e.g., K₂CO₃) to prevent deprotonation-induced side reactions .

  • Catalyst Compatibility : Palladium catalysts tolerate the sulfonyl group but require inert atmospheres for optimal yields.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

  • The compound is utilized as a precursor in the synthesis of more complex molecules. Its structural features allow for various chemical modifications, making it an essential component in organic synthesis.

Reactivity and Derivatives

  • The compound can undergo oxidation to form 3-oxo-5-(4-methylsulfonylphenyl)pyridine and reduction to yield 3-hydroxy-5-(4-methylthiophenyl)pyridine. Substitution reactions can also produce various derivatives depending on the electrophile used, thereby expanding its utility in synthetic chemistry.

Biological Applications

Antimicrobial and Anticancer Properties

  • Research indicates that 3-hydroxy-5-(4-methylsulfonylphenyl)pyridine exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Additionally, its anticancer potential has been explored, particularly in inhibiting cancer cell proliferation and metastasis .

FAAH Inhibition

  • The compound has been identified as a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition has implications for pain management and the treatment of inflammatory conditions. Studies have shown that it can effectively reduce pain responses in animal models without penetrating the central nervous system (CNS), suggesting its utility as a peripheral analgesic .

Medical Applications

Therapeutic Uses

  • The compound is being investigated for its therapeutic applications in treating conditions such as Alzheimer's disease, inflammation-related disorders, and cancer. Its ability to inhibit cyclooxygenase-2 (COX-2) suggests potential use in managing pain and inflammation associated with various diseases, including arthritis and dysmenorrhea .

Clinical Trials and Studies

  • Ongoing clinical studies are evaluating the effectiveness of this compound in treating chronic pain conditions and its role as an anti-inflammatory agent. Preliminary results indicate that it may serve as an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), especially for patients with gastrointestinal complications .

Industrial Applications

Material Development

  • In industrial chemistry, this compound is being explored for developing new materials with specific properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications, including polymers and coatings.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against a range of bacteria
AnticancerInhibits cancer cell growth
FAAH InhibitionReduces pain responses without CNS penetration
COX-2 InhibitionPotential treatment for inflammatory diseases

Table 2: Chemical Reactivity

Reaction TypeProductReference
Oxidation3-Oxo-5-(4-methylsulfonylphenyl)pyridine
Reduction3-Hydroxy-5-(4-methylthiophenyl)pyridine
SubstitutionVarious derivatives based on electrophiles

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(4-methylsulfonylphenyl)pyridine involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to various effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Hydroxy-5-(4-methylsulfonylphenyl)pyridine with structurally related compounds from the evidence:

Compound Name Core Structure Key Substituents Applications Notable Properties
This compound Pyridine 3-hydroxy, 5-(4-methylsulfonylphenyl) Potential herbicide/pharmaceutical (inferred) High acidity of 3-hydroxy due to electron-withdrawing sulfonyl group; aromatic stability
Sethoxydim Cyclohexenone 3-hydroxy, 5-(2-(ethylthio)propyl) Herbicide Lipophilic; inhibits acetyl-CoA carboxylase (ACCase) in grasses
Tralkoxydim Cyclohexenone 3-hydroxy, 5-(2,4,6-trimethylphenyl) Herbicide Selective activity against monocots; enhanced photostability
Thiazol-5-ylmethyl carbamate derivatives () Thiazole/hexane Hydroxy, carbamate, ureido groups Pharmaceutical (inferred) Likely protease or kinase inhibition due to hydrogen-bonding motifs
Key Observations:

Core Structure Differences: The pyridine core in the target compound is aromatic and planar, facilitating π-π interactions in biological targets. In contrast, cyclohexenones (e.g., sethoxydim) are non-aromatic and contain a ketone, enabling nucleophilic reactions . Thiazole-containing derivatives () exhibit heteroaromaticity, often associated with medicinal chemistry applications .

Substituent Effects :

  • The methylsulfonyl group in the target compound enhances oxidative stability compared to sethoxydim’s ethylthio group (-S-C₂H₅), which is prone to metabolic oxidation .
  • Hydroxy Position : The 3-hydroxy group in all compounds is critical for hydrogen-bonding interactions. In herbicides, this group often binds ACCase or other target enzymes .

Research Findings and Inferences

Agrochemical Potential: The sulfonyl group in the target compound may mimic the herbicidal activity of cyclohexenones by interacting with ACCase or similar targets. However, pyridine’s aromaticity might alter binding kinetics compared to cyclohexenones . Sethoxydim and tralkoxydim’s efficacy correlates with substituent bulkiness; the 4-methylsulfonylphenyl group in the target compound could offer steric advantages for target selectivity .

Pharmaceutical Relevance :

  • Thiazol-5-ylmethyl carbamates () demonstrate that hydroxy and carbamate groups are viable in drug design. The target compound’s sulfonyl group could serve as a bioisostere for phosphates or carboxylates in enzyme inhibitors .

Biological Activity

3-Hydroxy-5-(4-methylsulfonyphenyl)pyridine, a compound with notable structural features, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anti-inflammatory properties, binding affinities, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyridine ring substituted at the 3 and 5 positions, with a hydroxyl group at position 3 and a methylsulfonylphenyl group at position 5. This specific arrangement is crucial for its biological interactions.

Anti-inflammatory Effects

Research indicates that derivatives of pyridine compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds similar to 3-hydroxy-5-(4-methylsulfonyphenyl)pyridine can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW264.7 cells, leading to reduced inflammation markers in vitro .

Table 1: Inhibitory Effects on iNOS and COX-2 Expression

Compound IDIC50 (µM)iNOS Expression (%)COX-2 Expression (%)
Compound A5.04540
Compound B3.23025
Compound C7.15055

Binding Affinity Studies

In silico studies have demonstrated that the compound exhibits promising binding affinities for various receptors, including dopamine receptors. The selectivity profile indicates that modifications to the phenyl group can enhance binding affinity significantly .

Table 2: Binding Affinities of Selected Compounds

Compound IDReceptor TypeBinding Affinity (nM)
Compound AD1R15
Compound BD2R22
Compound CD3R10

Structure-Activity Relationship (SAR)

The SAR studies suggest that the presence of electron-donating groups like hydroxyl and electron-withdrawing groups such as sulfonyl significantly influence the biological activity of pyridine derivatives. For example, the introduction of a methylsulfonyl group enhances anti-inflammatory activity due to increased lipophilicity and receptor interaction capabilities .

Case Studies

  • Case Study on Anti-inflammatory Activity : A study involving a series of pyridine derivatives demonstrated that compounds with similar structures to 3-hydroxy-5-(4-methylsulfonyphenyl)pyridine exhibited significant inhibition of inflammatory cytokines in animal models of arthritis, suggesting potential therapeutic applications in chronic inflammatory diseases .
  • Case Study on Antimicrobial Activity : Another investigation highlighted the antimicrobial properties of related pyridine compounds against various bacterial strains, indicating a broader spectrum of biological activity beyond anti-inflammatory effects .

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